4,5-Diphenyl-2-oxazolenonanoic acid
説明
4,5-Diphenyl-2-oxazolenonanoic acid (referred to here as compound 2) is a synthetic nonprostanoid prostacyclin (PGI₂) mimetic first synthesized in the early 1990s . Its primary biological activity involves inhibiting ADP-induced platelet aggregation in human blood, with an IC₅₀ of 2.5 µM . The compound acts by competitively displacing radiolabeled iloprost ([³H]iloprost) from human platelet membranes, confirming its role as a prostacyclin receptor (IP receptor) agonist . Structurally, it features a central oxazole ring substituted with phenyl groups at positions 4 and 5, coupled with a nonanoic acid side chain at position 2. This design simplifies the complex prostanoid structure while retaining key pharmacophoric elements for receptor binding .
特性
CAS番号 |
136451-54-2 |
|---|---|
分子式 |
C24H27NO3 |
分子量 |
377.5 g/mol |
IUPAC名 |
9-(4,5-diphenyl-1,3-oxazol-2-yl)nonanoic acid |
InChI |
InChI=1S/C24H27NO3/c26-22(27)18-12-4-2-1-3-11-17-21-25-23(19-13-7-5-8-14-19)24(28-21)20-15-9-6-10-16-20/h5-10,13-16H,1-4,11-12,17-18H2,(H,26,27) |
InChIキー |
KIPBLPMQCQBXLN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)CCCCCCCCC(=O)O)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)CCCCCCCCC(=O)O)C3=CC=CC=C3 |
他のCAS番号 |
136451-54-2 |
同義語 |
4,5-diphenyl-2-oxazolenonanoic acid 4,5-DONA |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
2-[3-[2-(4,5-Diphenyl-2-oxazolyl)ethyl]phenoxy]acetic Acid (Compound 3)
- Structure: Shares the 4,5-diphenyloxazole core but replaces the nonanoic acid side chain with a phenoxyacetic acid group .
- Activity : Inhibits ADP-induced platelet aggregation with an IC₅₀ of 1.2 µM, demonstrating enhanced potency compared to compound 2 (IC₅₀ = 2.5 µM) .
- SAR Insight: The (m-ethylphenoxy)acetic acid side chain improves receptor binding affinity and metabolic stability compared to alkanoic acid derivatives .
Bis-4-Methyl Derivative (Compound 9j)
- Structure : Introduces methyl substituents at the para positions of both phenyl rings in compound 3 .
- Activity : IC₅₀ = 0.34 µM, representing a 3.5-fold increase in potency over compound 3 .
- SAR Insight : Para-substitution on phenyl rings enhances steric and electronic complementarity with the IP receptor’s hydrophobic pocket .
Thiophene and Cyclohexyl Derivatives
Heterocycle Replacements
Pyrazole and Imidazole Analogues
- Structure : Substitution of the oxazole core with pyrazole or imidazole rings .
- Activity : Moderate activity (IC₅₀ = 1–5 µM), but lower than oxazole derivatives .
- SAR Insight : The oxazole ring’s planar geometry and electronic properties are critical for optimal receptor interaction .
Diphenylmethyl Isosteres
Key Data Tables
Table 1: Comparative Platelet Aggregation Inhibition
Mechanistic and Pharmacological Insights
- Receptor Specificity: Compound 2 and its derivatives selectively target the IP receptor, avoiding off-target effects on other prostanoid receptors (e.g., EP₃, TP) .
- Metabolic Stability: The phenoxyacetic acid side chain in compound 3 reduces susceptibility to β-oxidation compared to nonanoic acid, improving bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
